Einecs 287-112-5

Description

Historical Context of Ethylenediaminetetraacetic Acid and its Metal Complexes

The foundation of Zinc-Ethylenediaminetetraacetate (Zinc-EDTA) chemistry lies in the development of its parent ligand, Ethylenediaminetetraacetic acid (EDTA). The synthesis of EDTA was first documented in 1935 by the Austrian chemist Ferdinand Münz, who was working for I. G. Farben in Germany. laboratorynotes.comproquest.com Münz prepared the compound by reacting ethylenediamine (B42938) with chloroacetic acid. vedantu.comquora.com His goal was to find a substitute for citric acid, which was used in the textile industry to improve the dyeing process by sequestering metal ions. proquest.com Concurrently, Frederick C. Bersworth in the United States developed more efficient synthesis methods that made the commercial production of EDTA economically viable. vulcanchem.com

The theoretical groundwork for understanding how EDTA and other ligands bind to metal ions was laid decades earlier by the Swiss chemist Alfred Werner. stackexchange.com In 1893, Werner proposed his coordination theory, which described how metal ions could bind with other molecules or ions (ligands) to form complex compounds. stackexchange.comquora.com This theory introduced the concepts of primary and secondary valences, explaining the structure of complex compounds that could not be understood with existing valence theories. clevelandclinic.org Werner's work on coordination compounds, for which he was awarded the Nobel Prize in Chemistry in 1913, was fundamental to the development of chelation chemistry. stackexchange.com The term "chelate" was first proposed in 1920 by Sir Gilbert T. Morgan and H.D.K. Drew to describe the claw-like grip of ligands that bind to a central metal ion at multiple points, forming a ring structure. dalalinstitute.comnih.gov The pioneering work on the practical applications and complexometric titrations using EDTA was significantly advanced by Gerold Schwarzenbach in the 1940s. wikipedia.orguclmail.net

Zinc-EDTA Complex Formation and Chelation Theory

The formation of the Zinc-EDTA complex is a classic example of chelation, a process where a polydentate ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate. dalalinstitute.comebsco.com Chelation theory explains that these ring structures enhance the stability of the metal complex compared to complexes formed with monodentate ligands (ligands that bind at only one point). wisdomlib.org This increased stability, known as the chelate effect, is a key principle in understanding the chemistry of Zinc-EDTA.

The formation of the complex involves the reaction of a zinc ion (Zn²⁺) with the fully deprotonated form of EDTA (EDTA⁴⁻). The reaction is a 1:1 molar ratio, where one molecule of EDTA envelops the zinc ion. uclmail.net This process is highly favorable, as indicated by a large equilibrium constant for the reaction. uclmail.net

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid with the chemical formula [CH₂N(CH₂CO₂H)₂]₂. wikipedia.org The key to its powerful chelating ability lies in its molecular structure. The EDTA⁴⁻ anion is a hexadentate ligand, meaning it has six donor atoms that can form coordinate bonds with a metal ion. vedantu.comquora.com These donor sites are:

Two nitrogen atoms from the amine groups. quora.com

Four oxygen atoms from the deprotonated carboxylate groups. quora.com

This arrangement allows the EDTA molecule to wrap around a metal ion, forming multiple five-membered rings, which are particularly stable. irochelating.comwikipedia.org The flexibility of the ethylenediamine backbone enables the donor atoms to position themselves optimally to coordinate with the metal ion, creating a highly stable, cage-like structure. quora.com While EDTA is typically hexadentate, it can exhibit lower denticity, acting as a pentadentate or tetradentate ligand in certain complexes. quora.com

Table 1: Structural Properties of the EDTA Ligand

| Property | Description |

|---|---|

| Chemical Formula | C₁₀H₁₆N₂O₈ vedantu.com |

| Molar Mass | 292.24 g/mol |

| Type of Ligand | Aminopolycarboxylic acid wikipedia.org |

| Denticity | Hexadentate ("six-toothed") vedantu.com |

| Donor Atoms | 2 Nitrogen atoms, 4 Oxygen atoms quora.com |

| Structure | Flexible molecule capable of forming multiple chelate rings quora.com |

When EDTA chelates a zinc ion, the resulting complex, [Zn(EDTA)]²⁻, typically adopts a specific three-dimensional arrangement. Zinc(II) ions most commonly exhibit tetrahedral or octahedral coordination geometries, and due to the hexadentate nature of the EDTA ligand, the [Zn(EDTA)]²⁻ complex generally assumes an octahedral geometry. irochelating.comresearchgate.net In this configuration, the zinc ion is at the center, and the six donor atoms of the EDTA ligand (two nitrogen and four oxygen atoms) occupy the vertices of the octahedron. irochelating.com

An interesting stereochemical feature of the [Zn(EDTA)]²⁻ complex is its chirality. Although the EDTA ligand itself is not chiral, its coordination around the central zinc ion creates a structure that is non-superimposable on its mirror image. stackexchange.com This means that the [Zn(EDTA)]²⁻ complex can exist as a pair of enantiomers (optical isomers). This isomerism arises from the specific spatial arrangement of the chelate rings.

In some cases, particularly in the solid state, variations in coordination can occur. For instance, a related complex, Zn₂(EDTA)H₂O, has been shown to feature two distinct zinc ions with different coordination environments: one with an octahedral geometry and the other with a tetrahedral geometry. rsc.org

The Zinc-EDTA complex is characterized by high thermodynamic stability, a direct consequence of the chelate effect. The stability of a metal complex is quantified by its stability constant (Kf), also known as the formation constant. A higher Kf value indicates a more stable complex. The logarithm of the stability constant (log Kf) for [Zn(EDTA)]²⁻ is approximately 16.5. laboratorynotes.comnih.gov This high value signifies that the equilibrium for the formation of the complex strongly favors the product.

The chelate effect enhances stability primarily due to a favorable change in entropy. dalalinstitute.comnih.gov When a single hexadentate EDTA ligand replaces six water molecules from the coordination sphere of an aqueous zinc ion, the total number of independent particles in the system increases, leading to a positive entropy change and a more negative Gibbs free energy of formation.

The stability of the Zinc-EDTA complex is also influenced by factors such as pH. researchgate.net Since the chelating ability of EDTA depends on the deprotonation of its carboxylic acid groups, the complex is most stable in neutral to alkaline solutions where the EDTA⁴⁻ form predominates. uclmail.net In acidic conditions, the protonation of the carboxylate and amine groups reduces the effective stability of the complex. researchgate.net

Kinetically, the [Zn(EDTA)]²⁻ complex is considered relatively inert, meaning the exchange of the EDTA ligand with other ligands is slow. However, ligand exchange can occur, often through associative pathways where an intermediate complex is formed. researchgate.netcmu.edu The kinetic stability is crucial in many applications, ensuring that the zinc ion remains sequestered by the EDTA ligand. Studies have shown that while the complex is thermodynamically very stable, kinetic factors can play a significant role in its reactions, such as displacement by other metal ions like iron(III) under specific conditions. nih.gov

Table 2: Stability Data for the Zinc-EDTA Complex

| Parameter | Value/Description |

|---|---|

| Stability Constant (log K_f) | 16.5 laboratorynotes.comnih.gov |

| Thermodynamic Driver | Chelate effect (favorable entropy change) dalalinstitute.comnih.gov |

| pH Dependence | Stability decreases in acidic conditions due to protonation of the ligand researchgate.net |

| Kinetic Profile | Kinetically stable (labile), but ligand exchange can occur researchgate.netvpscience.org |

Properties

CAS No. |

85409-43-4 |

|---|---|

Molecular Formula |

C21H23N3O6 |

Molecular Weight |

413.4 g/mol |

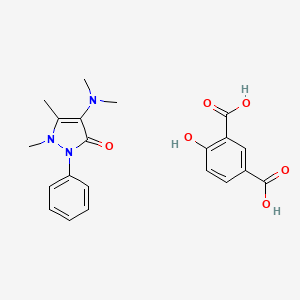

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13) |

InChI Key |

UBUHSBGXXFERKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Synthetic Routes and Advanced Characterization of Zinc Edta Complexes

Synthetic Methodologies for Zinc-Ethylenediaminetetraacetate Complexes

The formation of Zinc-EDTA complexes can be achieved through various routes, ranging from large-scale industrial processes to precise laboratory preparations and the creation of more complex multi-metal structures.

Industrial Scale Synthesis Processes

The industrial production of Zinc-EDTA is a multi-step process that begins with the synthesis of EDTA itself. The primary industrial method for producing EDTA involves the reaction of ethylenediamine (B42938) (EDA), formaldehyde, and a cyanide source, typically sodium cyanide (NaCN). newalliance.co.inwikipedia.org This process yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA), which can then be converted to the more acidic forms. newalliance.co.in

Once EDTA is synthesized, the chelation process to form the zinc complex is carried out. A common industrial method involves reacting EDTA or its sodium salt with a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), in an aqueous solution under controlled conditions. ihumico.comfengchengroup.com The pH of the mixture is carefully adjusted, typically to a range of 5 to 8, to facilitate the formation of the stable, water-soluble zinc-EDTA complex. ihumico.comfengchengroup.com The final product is then often purified, concentrated, and dried to a powder for various applications, particularly in agriculture as a micronutrient fertilizer. ihumico.comdoraagri.com An alternative approach involves using ammonium (B1175870) salts of EDTA, which are reacted with an excess of zinc oxide or hydroxide (B78521). Ammonium hydroxide is then added to dissolve the unchelated excess zinc, resulting in a partially chelated zinc solution. google.com

Table 1: Overview of Industrial Synthesis of Zinc-EDTA

| Step | Raw Materials | Key Conditions | Product |

| EDTA Synthesis | Ethylenediamine (EDA), Formaldehyde, Sodium Cyanide (NaCN) | Aqueous reaction | Tetrasodium EDTA (Na₄EDTA) |

| Chelation | EDTA (or its salt), Zinc Oxide (ZnO) or Zinc Carbonate (ZnCO₃) | Controlled pH (e.g., 5-8), Aqueous medium | Zinc-EDTA Complex |

| Formulation | Zinc-EDTA solution | Purification, Drying | Powdered Zinc-EDTA |

Laboratory-Scale Preparations and Modifications

In a laboratory setting, Zinc-EDTA complexes are often prepared to study their properties or for specific research applications. These methods prioritize precision and yield over bulk production.

A prevalent method involves the reaction of a soluble zinc salt with an EDTA salt in an aqueous solution. For example, zinc chloride (ZnCl₂) or zinc perchlorate (B79767) (Zn(ClO₄)₂) can be stirred with disodium (B8443419) EDTA (Na₂H₂EDTA). mendelu.czmendelu.cz The pH of the solution is typically adjusted to a neutral value (pH 7) using a base like sodium hydroxide (NaOH) to ensure the complete formation of the complex. mendelu.czmendelu.cz

Another laboratory technique involves the direct reaction of solid reactants. Zinc oxide (ZnO) and EDTA acid can be ground together in a mortar. researchgate.net The resulting powder is then treated with water and heated to facilitate the dissolution and reaction, ultimately forming complexes like dizinc (B1255464) EDTA dihydrate (Zn[Zn(EDTA)]·2H₂O). researchgate.net

More advanced and less common laboratory methods include electrochemical synthesis. This can be performed in an electrochemical cell using a sacrificial zinc anode, which is oxidized in the presence of EDTA in an organic solvent to produce the complex in high purity. ajrconline.org

Table 2: Comparison of Laboratory-Scale Synthesis Methods for Zinc-EDTA

| Method | Zinc Source | EDTA Source | Key Steps |

| Aqueous Solution | ZnCl₂ or Zn(ClO₄)₂ | Na₂H₂EDTA | Stirring in water, pH adjustment to ~7 with NaOH. mendelu.czmendelu.cz |

| Solid-State Grinding | ZnO | EDTA acid | Grinding reactants together, followed by heating in water. researchgate.net |

| Electrochemical | Sacrificial Zn Anode | EDTA acid | Electrolysis in an organic solvent with a platinum cathode. ajrconline.org |

Synthesis of Heterobimetallic EDTA Complexes Containing Zinc

Heterobimetallic EDTA complexes, which contain two different metal ions within the same complex structure, are synthesized for specialized studies, such as mimicking active sites in metalloenzymes or creating materials with unique magnetic or catalytic properties.

A well-documented example is the synthesis of a zinc-copper EDTA complex, ZnCu(EDTA)·6H₂O. scielo.brscispace.comresearchgate.net This preparation typically starts with a pre-formed copper-EDTA complex. An aqueous solution containing the [Cu(EDTA)]²⁻ anion is reacted with a zinc salt, such as zinc carbonate (ZnCO₃). After the reaction, the solution is concentrated and the heterobimetallic complex is precipitated, often by the addition of a solvent like methanol. scielo.br In the resulting structure, the copper ion is typically chelated by the hexadentate EDTA ligand, while the zinc ion acts as a counter-ion, coordinated to water molecules and bridging carboxylate groups from the [Cu(EDTA)]²⁻ unit. scielo.brscispace.com Other heterobimetallic complexes, such as Zn[Bi(edta)]₂·8H₂O, have also been synthesized under specific conditions like hydrothermal treatment. researchgate.net

Advanced Spectroscopic and Structural Analysis of Zinc-EDTA

To confirm the synthesis and understand the molecular structure and bonding of Zinc-EDTA complexes, a suite of advanced analytical techniques is employed.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for characterizing the molecular structure of Zinc-EDTA complexes. These methods probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to the bonding environment of the functional groups.

In the IR spectra of hydrated Zinc-EDTA complexes, a characteristic broad absorption band appears in the high-frequency region (around 3300-3500 cm⁻¹) due to the O-H stretching vibrations of coordinated water molecules. scielo.brrsc.org Weaker bands related to the C-H stretching of the ethylene (B1197577) backbone are observed near 2920-2960 cm⁻¹. scielo.br

The most diagnostic region for studying metal-EDTA chelation is the carboxylate (COO⁻) stretching region. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands, and the separation between them (Δν), provide crucial information about the coordination mode of the carboxylate groups. For instance, in the heterobimetallic ZnCu(EDTA)·6H₂O complex, the Δν value for monodentate coordinating carboxylate groups is around 220 cm⁻¹, which is significantly larger than the Δν value of ~174 cm⁻¹ for the bridging carboxylate groups. scielo.br

The far-infrared and Raman spectra provide information on the metal-ligand bonds. For the Zn₂(EDTA)(H₂O) complex, specific bands have been assigned to the stretching vibrations of the ZnO₄ polyhedra (472 cm⁻¹), Zn-N bonds (410 cm⁻¹), and ZnO₆ polyhedra (322 cm⁻¹), confirming the presence of two different zinc coordination environments in the structure. rsc.org

Table 3: Selected Vibrational Bands for Zinc-EDTA Complexes

| Wavenumber (cm⁻¹) | Assignment | Complex Reference | Source(s) |

| ~3435 | ν(O-H) of H₂O | ZnCu(EDTA)·6H₂O | scielo.br |

| 3301 | ν(O-H) of H₂O | Zn₂(EDTA)(H₂O) | rsc.org |

| 2920-2960 | ν(C-H) | ZnCu(EDTA)·6H₂O | scielo.br |

| 1580-1650 | νₐₛ(COO⁻) (asymmetric stretch) | General EDTA Complexes | scielo.br |

| ~1400 | νₛ(COO⁻) (symmetric stretch) | General EDTA Complexes | scielo.br |

| 472 | ν(Zn-O) in ZnO₄ | Zn₂(EDTA)(H₂O) | rsc.org |

| 410 | ν(Zn-N) | Zn₂(EDTA)(H₂O) | rsc.org |

| 322 | vibrations of ZnO₆ | Zn₂(EDTA)(H₂O) | rsc.org |

Electronic Spectroscopy and Redox Properties

Electronic spectroscopy and electrochemical methods provide insight into the electronic structure and redox behavior of Zinc-EDTA complexes. While the Zn(II) ion is a d¹⁰ metal and generally considered redox-inert in biological contexts, its complex with EDTA exhibits distinct electrochemical properties. nih.gov

Photoelectron spectroscopy (PES) has been used in systematic studies of gaseous [EDTA·M(II)]²⁻ complexes, including zinc, to probe their intrinsic electronic structures and redox properties away from solvent effects. rsc.orgosti.gov These studies, supported by theoretical calculations, help determine the energies required to remove electrons from the complex (vertical detachment energies), providing fundamental data on its electronic configuration. rsc.org

Table 4: Electrochemical Properties of Zinc-EDTA Complexes

| Technique | Observation | Interpretation | Source(s) |

| Cyclic Voltammetry | Two redox processes observed between -0.2 V and -1.8 V. | Equilibrium between the ZnEDTA complex and free zinc cations, with reduction to metallic zinc. | rsc.org |

| Cyclic Voltammetry | Reduction potential is shifted to a more negative value compared to free Zn²⁺. | The strong chelation by EDTA stabilizes the Zn(II) state, making it harder to reduce. | rsc.org |

| Photoelectron Spectroscopy | Measurement of vertical detachment energies. | Provides data on the intrinsic electronic structure and redox properties of the isolated complex. | rsc.orgosti.gov |

X-ray Absorption Spectroscopy and Resonant Inelastic X-ray Scattering for Electronic Structure Elucidation

Advanced synchrotron-based X-ray techniques are pivotal in probing the intricate electronic structure of metal complexes.

X-ray Absorption Spectroscopy (XAS) , particularly X-ray Absorption Near-Edge Structure (XANES), has been effectively employed to determine the chemical speciation of zinc in various environments after the application of Zinc-EDTA. core.ac.ukmarknature.com For instance, studies on wheat leaves have utilized XANES to show that when Zinc-EDTA is applied foliarly, it is taken up in its chelated form rather than as free ionic zinc (Zn²⁺). marknature.com The analysis involves tuning an X-ray beam to the absorption edge of zinc and observing the resulting spectrum, which is sensitive to the local coordination environment and oxidation state of the zinc atom. core.ac.uk By comparing the XANES spectra of the sample to those of known zinc compounds (reference materials), the chemical form of zinc within the sample can be identified. oup.com In plant studies, it has been observed that once absorbed, the zinc from the EDTA complex can be transferred to other ligands within the leaf, such as phytate and citrate. marknature.com

Resonant Inelastic X-ray Scattering (RIXS) is another powerful technique for investigating the electronic structure of materials, including transition metal complexes. nih.govsci-hub.se RIXS is a second-order optical process where a core electron is excited to an unoccupied state by a resonant X-ray photon, followed by the decay of another electron from a valence state to fill the core hole, emitting an X-ray photon in the process. sci-hub.se This technique can probe low-energy electronic excitations, such as d-d excitations in transition metal compounds, which are often not accessible by direct dipole transitions. nih.gov While specific RIXS studies focusing solely on Zinc-EDTA are not prevalent in the reviewed literature, the technique has been applied to other metal-EDTA complexes, such as iron(III)-EDTA. In such cases, RIXS at the 1s absorption edge of the constituent elements can be used to investigate the impact of metal-ligand bond formation on the electronic structure of the EDTA ligand, revealing distortions in frontier orbitals and changes in occupation and energy upon complexation. acs.org The interpretation of RIXS spectra is often supported by theoretical approaches like time-dependent density functional theory. acs.org

Computational Chemistry and Density Functional Theory (DFT) for Bonding Characterization

Computational chemistry provides indispensable tools for understanding the bonding characteristics of complex molecules at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding in metal complexes. Theoretical bonding analysis using DFT has been applied to systems containing Zinc-EDTA to elucidate the nature of the interactions between the components. mdpi.comresearchgate.net For example, in a study involving a polymeric gel loaded with Zinc-EDTA, DFT calculations revealed that the [Zn(EDTA)]²⁻ complex interacts with the polymer primarily through the formation of hydrogen bonds. mdpi.com Specifically, the analysis showed that the zinc cation (Zn²⁺) is complexed by the EDTA molecule through noncovalent O····Zn bonds, while the polymer fragment forms O–H····O hydrogen bonds with the EDTA molecule. mdpi.com This contrasts with systems where the zinc ion is not chelated by EDTA, in which the Zn²⁺ cation interacts directly with the polymer via σ-bonds. mdpi.com Such computational studies, often employing functionals like BP86 or those with dispersion corrections, allow for the optimization of molecular geometries and the analysis of density deformation channels, providing a detailed picture of the chemical bonds and noncovalent interactions that stabilize the complex. mdpi.comaip.org

Environmental Dynamics and Biogeochemical Cycling of Zinc Edta

Degradation Pathways of Zinc-EDTA in Environmental Systems

Aerobic and Anaerobic Degradation Processes

Abiotic Degradation Processes (e.g., Photodegradation, Advanced Oxidation)

The abiotic degradation of Zinc-EDTA (Zn-EDTA) in the environment is a critical process influencing its persistence. While generally stable, Zn-EDTA can undergo degradation through several abiotic pathways, primarily photodegradation and advanced oxidation processes (AOPs).

Photodegradation is recognized as a major pathway for the breakdown of metal-EDTA complexes in the environment. mdpi.com The process involves the absorption of light, which leads to the decomposition of the EDTA ligand. However, the rate and extent of photodegradation can be influenced by the specific metal chelated. For instance, Fe(III)-EDTA is known to be the most susceptible to photolysis, which can indirectly affect the fate of other metal-EDTA complexes, including Zn-EDTA, in mixed systems. researchgate.net While direct photolysis of Zn-EDTA occurs, other abiotic degradation processes, such as reactions with hydroxyl radicals or singlet oxygen, have been noted to have very low reaction constants in comparison and are considered of minor environmental significance. kynoch.co.za

Advanced Oxidation Processes (AOPs) represent another significant abiotic degradation route. These processes utilize highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. The Fenton reaction and related processes have been studied for their effectiveness in degrading metal-EDTA complexes. scielo.br One study demonstrated that a catechol-driven Fenton reaction could achieve 100% degradation of a 1 mM Zn-EDTA solution. scielo.br This particular study highlighted the efficiency of the process at a pH of 5.5, using small quantities of catechol (50 µM), Fe(III) (445 µM), and hydrogen peroxide (20 mM), without producing significant ferric sludge. scielo.br Other research on the oxidation of various EDTA-metal complexes with hydrogen peroxide, catalyzed by metallophthalocyanines, found that Zn-EDTA was less readily oxidized compared to complexes like Fe(III)-EDTA. researchgate.net

Thermal degradation of Zn-EDTA has also been investigated, although it occurs under specific conditions of elevated temperature (230–310 °C) and alkaline aqueous solution. cdnsciencepub.com In these studies, the relative order of degradation rates for several metal-EDTA chelates was found to be Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II). cdnsciencepub.com The primary degradation products at lower temperatures (around 250 °C) include iminodiacetic acid and hydroxyethyliminodiacetic acid. cdnsciencepub.com

Influence of Environmental Parameters on Degradation Kinetics

The kinetics of Zinc-EDTA degradation are significantly influenced by a range of environmental parameters, with pH being one of the most critical.

pH: The pH of the surrounding medium plays a pivotal role in both photodegradation and advanced oxidation processes. For AOPs like the catechol-driven Fenton reaction, the optimal pH for Zn-EDTA degradation was identified as 5.5. scielo.br Traditional Fenton treatments are often most effective in highly acidic conditions (e.g., pH 3.0 for Ni-EDTA degradation), which can be a limitation. scielo.br The ability to degrade Zn-EDTA at a less acidic pH of 5.5 represents a significant finding. scielo.br The stability of the metal-EDTA complex itself is pH-dependent, which in turn affects its susceptibility to degradation. For instance, the stability of the Zn-EDTA complex changes with pH, which can influence the rate of degradation. researchgate.net

Temperature: Temperature affects the rate of chemical reactions, including degradation processes. The oxidation of EDTA complexes using a metallophthalocyanine-catalyzed hydrogen peroxide system was found to be most effective at temperatures between 40-60°C. researchgate.net Thermal degradation studies show that significant decomposition of Zn-EDTA only occurs at much higher temperatures, between 230–310 °C. cdnsciencepub.com

Presence of Catalysts and Other Substances: The presence of other substances can either enhance or inhibit degradation. In advanced oxidation, the concentrations of the catalyst (e.g., Fe(III)) and the oxidant (e.g., H₂O₂) are crucial. For the catechol-driven Fenton reaction, optimal concentrations were found to be 445 µM for Fe(III) and 20 mM for H₂O₂. scielo.br The presence of phosphate (B84403) has been shown to considerably enhance the thermal degradation rates of Zn-EDTA chelates. cdnsciencepub.com

The table below summarizes the optimal conditions found for the degradation of Zn-EDTA in a specific advanced oxidation study.

| Parameter | Optimal Value | Degradation Achieved | Reference |

| pH | 5.5 | 100% | scielo.br |

| Catalyst (Fe(III)) | 445 µM | 100% | scielo.br |

| Oxidant (H₂O₂) | 20 mM | 100% | scielo.br |

| Assisting Agent (Catechol) | 50 µM | 100% | scielo.br |

Chemical Speciation and Mobility in Soil-Water Systems

The environmental behavior of Zn-EDTA, particularly its mobility and bioavailability, is governed by its chemical speciation in soil and water.

Factors Affecting Zinc-EDTA Speciation (e.g., pH, Competing Ions)

The chemical form of zinc in solution is highly dependent on several interconnected factors.

pH: Soil and water pH is a primary determinant of Zn-EDTA speciation. nih.gov The stability of the Zn-EDTA complex is pH-dependent. researchgate.netquora.com As pH increases, the EDTA molecule becomes more deprotonated, which can increase the stability of the metal-EDTA complex. quora.com However, at very high pH, zinc may precipitate as zinc hydroxide (B78521), competing with EDTA complexation. mdpi.com In acidic soils, EDTA may eventually predominate as the Fe(III) chelate, while in alkaline soils, it is more likely to exist as the Ca chelate, due to competition for the EDTA ligand. epa.gov Studies have shown that the apparent stability constant (Kₐ) for the Zn-EDTA complex changes significantly with pH; for example, from a base Kₐ of 16.46, the apparent Kₐ is calculated to be 13.22 at pH 7.0 and 13.64 at pH 7.4. researchgate.net The anodic dissolution of zinc in EDTA solutions also shows a strong pH dependence, with different reaction mechanisms proposed for conditions below and above pH 8. researchgate.net

Competing Ions: The presence of other metal cations in the soil solution creates competition for the EDTA ligand. epa.gov Metals that form stronger complexes with EDTA can displace zinc from the Zn-EDTA complex. epa.gov The conditional stability constants indicate that at a pH of 7.7, the Fe-EDTA complex is more stable than the Zn-EDTA complex, favoring the replacement of Zn²⁺ by Fe³⁺. researchgate.net This competition is a key factor in the "shuttle effect" mechanism, where a chelated fertilizer like Fe-EDTA can mobilize other metals in the soil. frontiersin.org Potentiometric studies have confirmed the formation of not only simple dinuclear species like Zn₂(EDTA) but also mixed polynuclear complexes such as SnZn(EDTA) and [ZnFe(EDTA)]⁺, further highlighting the complex interactions that can occur in multi-ion systems. sns.it

Interactions with Soil Components and Dissolved Organic Carbon

The mobility of Zn-EDTA is further influenced by its interactions with solid and dissolved phases in the soil.

Soil Components: Zn-EDTA is generally considered to have low sorption to soil and sediments, making it highly mobile. epa.gov This high mobility can lead to leaching, especially in certain soil types. For example, in a Calcic Haploxeralf soil, Zn-EDTA migrated throughout the soil column, with 36% of the applied zinc being lost to leaching. nih.govacs.org In contrast, in an Aquic Haploxeralf soil, there was very little migration. nih.govacs.org The application of Zn-EDTA can increase the concentration of the most labile zinc fractions (water-soluble, exchangeable, and organically complexed) throughout the soil profile. nih.govacs.org In calcareous soils, which are often zinc-deficient, the application of Zn-EDTA has been shown to be more effective at increasing bioavailable zinc compared to inorganic sources like ZnSO₄ because the chelated form is less subject to fixation reactions with carbonates and hydroxides. ashs.orgresearchgate.net

Dissolved Organic Carbon (DOC): Dissolved organic matter can act as a carrier for heavy metals, forming soluble complexes and increasing their mobility. researchgate.net Natural organic ligands in the soil solution can compete with synthetic chelates like EDTA for metal binding. researchgate.net The interaction is complex; while DOC can enhance the transport of zinc, the specific characteristics of the DOC (e.g., humic-like vs. protein-like components) determine its binding affinity for different metals. Studies have shown that soluble zinc concentrations can be positively correlated with DOC concentrations in biosolids-amended soils, indicating that flushes of DOC can lead to temporary increases in zinc solubility and mobility. researchgate.net

Ecological Interactions and Applied Research in Agriculture

Plant Physiological and Biochemical Responses to Zinc-EDTA Application

Influence on Plant Growth, Photosynthesis, and Enzyme Activities

Ethylenediaminetetraacetic acid (EDTA) exhibits a dual role in its influence on plant physiology, with effects varying based on concentration and environmental conditions, particularly the presence of heavy metal stressors. Under heavy metal stress, EDTA application can significantly improve morphological attributes and photosynthetic efficiency. mdpi.com For instance, in a study on Brassica juncea (brown mustard) under lead (Pb) stress, foliar application of EDTA led to a notable recovery in plant biomass, yield, and photosynthetic pigments. mdpi.com While Pb stress alone caused a 56.2% decrease in biomass and a 35.3% reduction in chlorophyll (B73375), the application of EDTA improved morphological traits by 67% and photosynthetic pigments by 80% compared to the stressed plants. mdpi.com This protective effect on photosynthesis is attributed to the improved function of the electron transport chain and other protein complexes. mdpi.com

However, at high concentrations, EDTA itself can be phytotoxic, leading to reduced plant biomass, smaller photosynthetic areas, and lower chlorophyll content. nih.govfrontiersin.org Research on Brassica juncea in heavy metal-polluted soil showed that while a 2 mM kg⁻¹ EDTA application resulted in the highest plant biomass, concentrations above 3 mM kg⁻¹ caused a decline in these growth parameters. frontiersin.org

EDTA also modulates the activity of various plant enzymes, especially those involved in the antioxidant defense system. Under copper (Cu) stress, EDTA application was found to enhance the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), ascorbate (B8700270) peroxidase (APX), and catalase (CAT). nih.gov Similarly, in Corchorus capsularis seedlings exposed to excess copper, EDTA significantly reduced the activity of SOD and POD compared to plants under copper stress alone, indicating a mitigation of oxidative stress. nih.gov

Table 1: Effect of EDTA on Plant Growth and Photosynthesis under Metal Stress

| Plant Species | Metal Stressor | EDTA Effect on Biomass | EDTA Effect on Photosynthetic Pigments | Reference |

|---|---|---|---|---|

| Brassica juncea | Lead (Pb) | Increased morphological attributes by 67% | Increased by 80% | mdpi.com |

| Brassica napus | Copper (Cu) | Significantly improved | Significantly improved | nih.gov |

| Brassica juncea | Mixed Heavy Metals | Highest at 2 mM kg⁻¹, reduced at >3 mM kg⁻¹ | Decreased at high concentrations | frontiersin.org |

Modulation of Heavy Metal Stress and Oxidative Defense Systems in Plants

EDTA is widely recognized for its ability to mitigate heavy metal-induced toxicity in plants by modulating their oxidative defense systems. mdpi.com Heavy metals often trigger the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂•−), leading to oxidative stress and cellular damage. nih.govnih.gov

The application of EDTA helps plants counteract this stress. Studies have shown that EDTA treatment significantly decreases the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage, in plants under heavy metal stress. nih.govresearchgate.netresearchgate.net In Brassica napus under copper stress, EDTA amendment lowered the concentrations of both MDA and H₂O₂ in leaves and roots. nih.govresearchgate.net This reduction in oxidative damage is achieved by bolstering the plant's antioxidant defense mechanisms. EDTA upregulates the activity of crucial antioxidant enzymes (SOD, POD, CAT) and increases the content of non-enzymatic antioxidants like ascorbic acid and flavonoids. mdpi.comnih.govresearchgate.net These antioxidants work to scavenge the toxic ROS, thereby protecting the plant's cellular machinery. nih.gov For example, in lead-stressed Brassica juncea, EDTA application led to positive variations in antioxidant activity and increased levels of ascorbic acid and flavonoids, enhancing the plant's stress resistance. mdpi.com

Application in Phytoremediation for Metal-Contaminated Soils

Phytoremediation is an environmentally friendly technology that uses plants to remove pollutants from the soil. researchgate.net However, its efficiency can be limited by the low bioavailability of certain heavy metals, such as lead (Pb), which are often tightly bound to soil particles. agriculturejournals.cz Chelate-assisted phytoextraction, using agents like EDTA, has been developed to overcome this limitation. academicjournals.orgcabidigitallibrary.org EDTA acts as a chelating agent, forming stable, soluble metal-EDTA complexes that are more readily available for plant uptake. srce.hrnih.gov This process significantly enhances the ability of high-biomass crops to accumulate heavy metals, making it a promising strategy for cleaning contaminated land.

Enhancement of Heavy Metal Extraction by Hyperaccumulating Plants

The primary mechanism by which EDTA aids phytoremediation is by increasing the solubility and mobility of heavy metals in the soil, thereby enhancing their uptake by plant roots and translocation to the shoots. srce.hrnih.gov Numerous studies have demonstrated EDTA's effectiveness in boosting heavy metal accumulation in various plant species.

In one study, the application of EDTA significantly increased the phytoextraction potential of Brassica juncea for lead by 37.35%. researchgate.net This resulted in a substantial accumulation of lead in the roots (up to 12,893 mg/kg) and leaves (up to 7,493.33 mg/kg). researchgate.net Similarly, for the cadmium (Cd) hyperaccumulator Rorippa globosa, applying 1.0 g/kg EDTA at the mature stage significantly increased the shoot Cd concentration to 210.3 mg/kg. academicjournals.org Research on Portulaca oleracea also showed that EDTA treatment enhanced the accumulation of Cd and copper (Cu), with translocation factors greater than 1, indicating efficient transfer of metals from roots to the aboveground plant parts. srce.hr

Table 2: EDTA-Enhanced Heavy Metal Accumulation in Various Plant Species

| Plant Species | Heavy Metal | Finding | Reference |

|---|---|---|---|

| Chinese cabbage | Lead (Pb) | 104.6 times higher concentration in shoots with EDTA | researchgate.net |

| Brassica juncea | Lead (Pb) | Phytoextraction efficiency increased by 37.35% | researchgate.net |

| Corn and Pea | Lead (Pb) | Shoot Pb increased from <500 mg/kg to >10,000 mg/kg | nih.gov |

| Rorippa globosa | Cadmium (Cd) | Shoot Cd concentration reached 210.3 mg/kg | academicjournals.org |

Environmental Considerations for EDTA-Assisted Phytoremediation

Despite its effectiveness, the use of EDTA in phytoremediation is not without significant environmental drawbacks. The primary concern is the high persistence of EDTA in the environment and the high solubility of the metal-EDTA complexes it forms. cabidigitallibrary.orgnih.gov This low biodegradability means that the metal complexes can persist in the soil for extended periods.

This persistence, combined with high water solubility, creates a substantial risk of heavy metals leaching through the soil profile and contaminating groundwater. researchgate.net One column study reported that with a 10 mmol kg⁻¹ EDTA application, up to 37.9% of the initial total lead and 56.3% of the initial total cadmium in the soil were leached, highlighting the potential for secondary pollution. researchgate.net Furthermore, the application of EDTA can have toxic effects on soil microbes and the plants themselves, potentially dissolving essential soil minerals and disrupting the ecosystem's health. nih.govresearchgate.net These risks necessitate careful management and consideration of alternative, more biodegradable chelating agents. nih.gov

Interactions with Non-Target Biota in Aquatic and Terrestrial Ecosystems

The application of EDTA for agricultural or remediation purposes can lead to unintended consequences for non-target organisms, particularly within the soil ecosystem. The compound's ability to chelate metals can alter soil chemistry and impact the organisms that inhabit it.

Effects on Soil Microbial Communities

Conversely, other research suggests that soil microorganisms may tolerate EDTA or that the effects can be transient. agriculturejournals.cz Some studies have even found that EDTA application can lead to an increase in microbial carbon and nitrogen or cause shifts in the microbial community composition. researchgate.netresearchgate.net For example, in lead-polluted soils, EDTA-treated plots showed lower basal respiration than soils treated with the more biodegradable chelate EDDS, suggesting EDTA is more toxic to the microbial community. nih.gov However, another study noted that amendments like compost could help restore microbial communities and enzyme activities in EDTA-remediated soils. nih.gov This variability indicates that the effect of EDTA on soil microbiota is highly context-dependent.

Bioaccumulation and Physiological Responses in Aquatic Organisms

The bioaccumulation potential of 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)- (TETA) in aquatic organisms is considered to be low. This assessment is supported by its calculated octanol-water partition coefficient (Log P_ow) of approximately -1.4, which indicates a preference for water over fatty tissues, thus reducing the likelihood of accumulation in organisms. atamanchemicals.comenv.go.jp Quantitative Structure-Activity Relationship (QSAR) models further predict low bioconcentration factors (BCF), with a predicted Log BCF of 0.5, reinforcing the low potential for bioaccumulation. atamanchemicals.com Despite this, the compound is recognized as harmful to aquatic life, potentially causing long-term adverse effects in the aquatic environment. kremer-pigmente.comcdhfinechemical.com

The physiological responses to TETA vary across different aquatic taxa, with algae demonstrating the highest sensitivity. mhlw.go.jpoecd.org Studies on the green alga Scenedesmus subspicatus have shown significant growth inhibition, with a 72-hour EC10 (the concentration causing a 10% effect) of 0.67 mg/L based on biomass. env.go.jpmhlw.go.jpoecd.org For the freshwater invertebrate Daphnia magna, the 48-hour EC50 for immobilization is approximately 31.1 to 33.9 mg/L. mhlw.go.jpeuropa.eu Fish species are generally less sensitive, with a 96-hour LC50 of 570 mg/L reported for the guppy (Poecilia reticulata). mhlw.go.jp Chronic exposure studies on Daphnia magna have established a 21-day No-Observed-Effect Concentration (NOEC) for immobilization at 1 mg/L. mhlw.go.jp

Interactive Data Table: Aquatic Toxicity of 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)- (TETA)

| Species | Trophic Level | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Scenedesmus subspicatus (Green Alga) | Producer | EC10 (Biomass) | 0.67 | 72 hours | env.go.jpmhlw.go.jpoecd.org |

| Scenedesmus subspicatus (Green Alga) | Producer | E_bC50 (Biomass) | 2.5 | 72 hours | mhlw.go.jp |

| Selenastrum capricornutum (Green Alga) | Producer | ErC50 | 20 | 72 hours | kremer-pigmente.comcarlroth.com |

| Daphnia magna (Water Flea) | Primary Consumer | EC50 (Immobilization) | 31.1 | 48 hours | mhlw.go.jpeuropa.eu |

| Daphnia magna (Water Flea) | Primary Consumer | NOEC (Immobilization) | 1 | 21 days | mhlw.go.jp |

| Poecilia reticulata (Guppy) | Secondary Consumer | LC50 | 570 | 96 hours | mhlw.go.jp |

| Fish (General) | Secondary Consumer | LC50 | 330 | 96 hours | carlroth.com |

Influence on Zinc-Binding Proteins in Biological Systems

1,2-Ethanediamine, N,N'-bis(2-aminoethyl)- (TETA) is a chelating agent capable of forming stable complexes with divalent metal ions, including zinc (Zn²⁺). atamanchemicals.comdrugbank.com This property is the basis of its therapeutic use in Wilson's disease, where it primarily chelates excess copper. drugbank.comoregonstate.edu However, its activity is not entirely specific to copper, and it can also bind with other physiological metal ions such as iron and zinc. atamanchemicals.comdrugbank.com

The interaction of TETA with zinc has been a subject of study, particularly in the context of its medical applications. Research has shown that TETA and its primary metabolite, N1-acetyltriethylenetetramine (MAT), are capable of binding divalent zinc. drugbank.com While the chelating activity of the metabolite for zinc is less potent than the parent compound, this interaction suggests a potential influence on zinc homeostasis in biological systems. atamanchemicals.comatamanchemicals.com A potentiometric study confirmed that TETA binds to Zn(II) and raised the possibility that prolonged treatment could alter the regulation of this essential metal ion. nih.gov

Future Research Directions and Sustainable Alternatives

Development and Evaluation of Environmentally Benign Chelating Agents

The primary focus of current research is the development of effective, yet biodegradable, chelating agents that can replace EDTA in various industrial, agricultural, and cleaning applications. researchgate.netfuturedatastats.com This shift is largely driven by increasing consumer awareness and stricter environmental regulations that aim to reduce the ecological impact of chemical products. futuredatastats.comresearchandmarkets.com

A new generation of aminopolycarboxylate chelants (APCs) with enhanced biodegradability has emerged as a viable alternative to EDTA. researchgate.net Among the most promising are [S,S]-ethylenediaminedisuccinic acid ([S,S]-EDDS), iminodisuccinic acid (IDS), methylglycinediacetic acid (MGDA), and glutamic acid N,N-diacetic acid (GLDA). basf.comjetir.org These compounds are noted for their ability to form stable complexes with metal ions while being susceptible to microbial degradation, thus avoiding long-term persistence in the environment. nih.govjetir.org

Research has demonstrated that the biodegradability of these agents can be isomer-specific. EDDS exists in several isomeric forms, but only the [S,S] isomer, which is based on the naturally occurring L-aspartic acid, is considered readily biodegradable. jetir.orgnih.gov Similarly, IDS, which is produced from maleic anhydride (B1165640) and ammonia, shows good biodegradability, with studies indicating that 80% of it can be broken down within seven days. nih.gov

Comparative studies have evaluated the efficacy of these biodegradable chelants against EDTA. In soil washing applications for heavy metal removal, the performance of biodegradable agents is influenced by factors like pH and the specific metal being targeted. nih.govnih.gov For instance, at a neutral pH, EDDS has shown higher extraction efficiency for copper (Cu) than EDTA, which can be attributed to less competition from calcium ions. nih.gov GLDA has been identified as having the greatest potential for decontaminating soil among several biodegradable options studied. nih.gov While EDTA is often superior for lead (Pb) extraction due to the very strong complex it forms, biodegradable alternatives like EDDS and NTA (Nitrilotriacetic acid) have proven to be effective compromises, balancing high extraction efficiency with environmental safety. nih.gov

Table 1: Comparison of Biodegradable Chelating Agents

| Chelating Agent | Common Abbreviation | Key Characteristics | Research Findings | Citations |

|---|---|---|---|---|

| Ethylenediaminedisuccinic acid | EDDS | Structural isomer of EDTA; [S,S] isomer is readily biodegradable. | High affinity for many heavy metals; effective for copper extraction from soil. | jetir.orgnih.gov |

| Iminodisuccinic acid | IDS / IDSA | "Green" chelating agent with low toxicity; consists of multiple isomers. | Readily biodegradable (80% in 7 days); biodegradation rate is 4.5 times higher than EDTA. | nih.govresearchgate.net |

| Methylglycinediacetic acid | MGDA | Partially bio-based and readily biodegradable. | Strong sustainability profile; excels in granulated form for automatic dishwashing. | basf.comjetir.org |

| Glutamic acid N,N-diacetic acid | GLDA | Derived from a natural amino acid; readily biodegradable. | Outperforms EDTA in enzyme stability; excels in liquid applications like laundry detergents. | nih.govbasf.com |

Beyond developing biodegradable chelants, research is advancing on entirely new systems for delivering micronutrients in agriculture, aiming to enhance efficiency and sustainability. agrinextcon.com These innovations focus on bio-based materials and controlled-release mechanisms that synchronize nutrient availability with plant needs, thereby minimizing waste and environmental runoff. acs.orgresearchgate.net

Polymer-based controlled-release systems are a significant area of development. researchgate.net These systems encapsulate nutrients within matrices made from biodegradable polymers such as chitosan, alginate, and cellulose. acs.orgresearchgate.net The release of the nutrient is governed by environmental triggers like moisture or pH, or by the gradual degradation of the polymer matrix. researchgate.net For example, guar (B607891) gum-based hydrogels have been developed for the slow and controlled release of boron, with a half-life in soil nearly triple that of conventional fertilizers. nih.gov

Nanotechnology offers another frontier for innovation. Nano-delivery systems, such as nano-emulsions and nano-capsules, use tiny particles (1-100 nm) to encapsulate nutrients. nih.govkuleuven.be Their small size improves stability and allows for more effective absorption by plants. nih.govkuleuven.be

A particularly innovative approach is the development of bio-activated fertilizers. One such technology binds micronutrients to cellulose, a non-water-soluble biopolymer. lucentbiosciences.comagribusinessglobal.com The release of nutrients is triggered by the natural activity of soil microbes, which consume the cellulose. lucentbiosciences.com This method mimics natural nutrient cycling and ensures nutrients are delivered in a bioavailable form when the plant requires them. lucentbiosciences.com

Table 2: Innovative Micronutrient Delivery Systems

| Delivery System | Technology | Mechanism of Action | Examples | Citations |

|---|---|---|---|---|

| Polymer-Based Systems | Biodegradable Hydrogels | Encapsulation in a polymer matrix that swells or degrades to release nutrients. | Guar gum-based hydrogel for controlled boron release. | researchgate.netnih.gov |

| Nanotechnology | Nano-capsules / Nano-emulsions | Nutrients are encapsulated in nano-sized particles for enhanced stability and uptake. | Polymeric nanomaterials for protecting and delivering vitamins. | nih.govkuleuven.be |

| Bio-Activated Systems | Cellulose-Based Carrier | Micronutrients are bound to cellulose; release is triggered by microbial activity in the soil. | Soileos® technology for crop nutrition. | lucentbiosciences.comagribusinessglobal.com |

Research on Biodegradable Aminopolycarboxylates (e.g., [S,S]-EDDS, Iminodisuccinic Acid (IDS))

Advanced Methodologies for Studying Zinc-EDTA Environmental and Biological Impact

To better understand the fate and effects of chelating agents like Zinc-EDTA in the environment, researchers are employing increasingly sophisticated analytical techniques. These advanced methodologies allow for precise measurement of accumulation, distribution, and biological responses at the molecular level.

In ecotoxicological studies, modern methods are used to assess the impact of Zn-EDTA on aquatic organisms. A study on the African catfish (Clarias gariepinus) utilized quantitative multiplex PCR to simultaneously analyze the expression of 17 genes related to zinc metabolism and stress. frontiersin.org This genetic profiling, combined with histopathological analysis of tissues and blood parameter measurements, provides a multi-faceted view of the fish's response to exposure. frontiersin.org For verifying the accumulation of zinc in tissues, advanced methods such as atomic absorption spectrophotometry (AAS) or inductively coupled plasma (ICP) analysis are recommended. frontiersin.orgfrontiersin.org

To trace the movement and determine the chemical form (speciation) of zinc within plants after foliar application of Zn-EDTA, synchrotron-based techniques have proven invaluable. oup.com X-ray fluorescence microscopy (XFM) can map the distribution of zinc within leaf tissues with high resolution. oup.com Furthermore, X-ray absorption near-edge structure (XANES) analysis is a powerful tool to determine the chemical form of the element. oup.com Using these methods, researchers have confirmed that when Zn-EDTA is applied to wheat leaves, it is absorbed and transported in its chelated form, rather than as a free zinc ion. oup.com

Policy and Regulatory Frameworks for Chelating Agents in Environmental Management

Regulatory frameworks are a significant driver shaping the market for chelating agents, pushing industries toward more sustainable practices. persistencemarketresearch.com Government bodies and international organizations are implementing stricter regulations on chemical usage and wastewater discharge, which directly impacts the selection of chelating agents in industrial processes and consumer products. researchandmarkets.compersistencemarketresearch.com

In the United States, the Environmental Protection Agency (EPA) has developed the Safer Choice Program, which establishes comprehensive criteria for identifying safer chemical ingredients, including chelating agents. epa.govepa.gov These criteria assess a chemical's human and environmental health profile, considering factors like toxicity and biodegradability. epa.gov Chelating agents that meet these standards can be used in products bearing the Safer Choice label, providing a clear market incentive for developing greener alternatives. epa.gov

Similarly, the European Union has robust environmental policies that encourage the use of sustainable chemicals, which has accelerated the adoption of biodegradable chelating agents in sectors like agriculture and industrial cleaning. futuredatastats.comresearchandmarkets.com These regulatory pressures, combined with a growing consumer preference for eco-friendly products, are compelling manufacturers to invest in the research and development of biodegradable and bio-based solutions. futuredatastats.compersistencemarketresearch.com The overarching goal of these frameworks is to mitigate the environmental risks associated with persistent chemicals and promote a shift towards green chemistry. researchandmarkets.comindustryarc.com

Q & A

Q. What methodologies improve the detection of low-abundance metabolites derived from this compound in complex matrices?

- Methodological Answer : Implement sample pre-concentration techniques (e.g., solid-phase extraction) paired with high-resolution mass spectrometry (HRMS). Use isotopically labeled internal standards to correct for matrix effects. Apply machine learning tools (e.g., XCMS Online) for peak alignment and noise reduction in untargeted metabolomics .

Methodological Considerations

- Data Reproducibility : Always include positive/negative controls and reagent lot numbers in supplementary materials .

- Conflict Resolution : Use sensitivity analysis to test hypotheses against competing explanations .

- Ethical Compliance : Document data management plans (DMPs) early, specifying storage protocols and access restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.